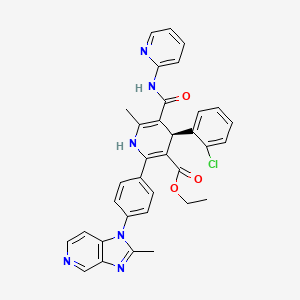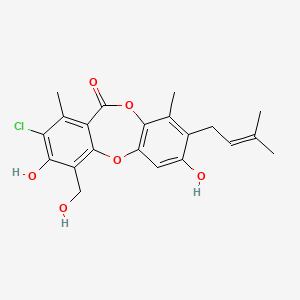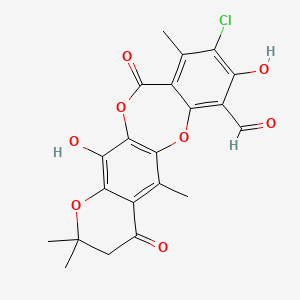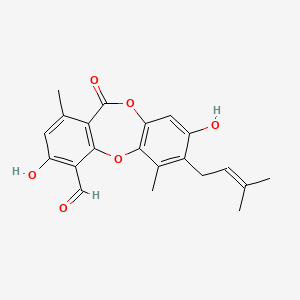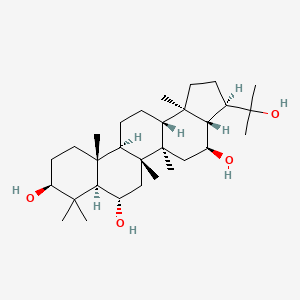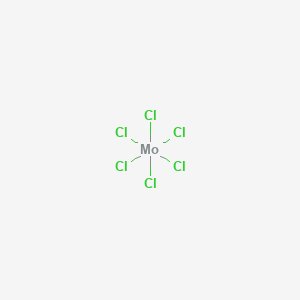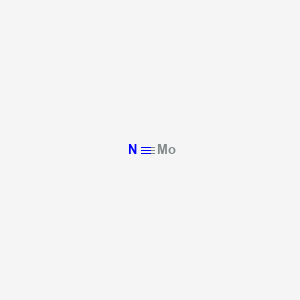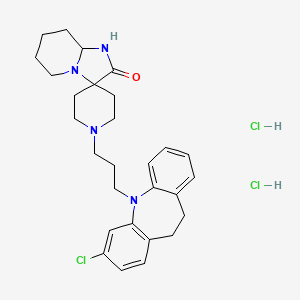
Mosapramine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clospipramine, also known as clomipramine, is a tricyclic antidepressant primarily used to treat obsessive-compulsive disorder. It is also effective in treating major depressive disorder, panic disorder, and chronic pain. Clospipramine is a dibenzazepine derivative and functions by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their levels in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions: Clospipramine is synthesized through a multi-step process. The initial step involves the chlorination of imipramine, another tricyclic antidepressant. The reaction typically uses phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) as chlorinating agents. The reaction conditions include refluxing the mixture at elevated temperatures to ensure complete chlorination .
Industrial Production Methods: In industrial settings, clospipramine is produced using large-scale reactors with precise control over temperature and pressure. The chlorination step is followed by purification processes such as recrystallization and chromatography to obtain high-purity clospipramine. The final product is then formulated into various dosage forms, including tablets and capsules .
Chemical Reactions Analysis
Types of Reactions: Clospipramine undergoes several types of chemical reactions, including:
Oxidation: Clospipramine can be oxidized to form its N-oxide derivative.
Reduction: Reduction of clospipramine can lead to the formation of desmethylclomipramine, an active metabolite.
Substitution: Halogenation and alkylation reactions can modify the chemical structure of clospipramine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or halogenating agents like PCl5 or SOCl2.
Major Products:
Oxidation: Clospipramine N-oxide.
Reduction: Desmethylclomipramine.
Substitution: Various halogenated or alkylated derivatives.
Scientific Research Applications
Clospipramine has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for method development and validation.
Biology: Studied for its effects on neurotransmitter levels and receptor binding in the brain.
Medicine: Extensively researched for its therapeutic effects in treating psychiatric disorders, including obsessive-compulsive disorder and major depressive disorder.
Industry: Utilized in the development of new antidepressant drugs and formulations
Mechanism of Action
Clospipramine exerts its effects by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. Clospipramine also blocks histamine-H1 receptors, alpha-1 adrenergic receptors, and muscarinic receptors, contributing to its sedative, hypotensive, and anticholinergic effects .
Comparison with Similar Compounds
Clospipramine is often compared with other tricyclic antidepressants and selective serotonin reuptake inhibitors (SSRIs):
Imipramine: Similar in structure but lacks the chlorine atom present in clospipramine.
Trimipramine: Another tricyclic antidepressant with a similar structure but different pharmacological profile.
Sertraline (Zoloft): An SSRI with a different chemical structure but similar therapeutic effects.
Clospipramine’s unique structure and strong serotonin reuptake inhibition make it particularly effective for treating obsessive-compulsive disorder, distinguishing it from other antidepressants .
Properties
CAS No. |
98043-60-8 |
|---|---|
Molecular Formula |
C28H37Cl3N4O |
Molecular Weight |
552.0 g/mol |
IUPAC Name |
1'-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]spiro[1,5,6,7,8,8a-hexahydroimidazo[1,2-a]pyridine-3,4'-piperidine]-2-one;dihydrochloride |
InChI |
InChI=1S/C28H35ClN4O.2ClH/c29-23-12-11-22-10-9-21-6-1-2-7-24(21)32(25(22)20-23)16-5-15-31-18-13-28(14-19-31)27(34)30-26-8-3-4-17-33(26)28;;/h1-2,6-7,11-12,20,26H,3-5,8-10,13-19H2,(H,30,34);2*1H |
InChI Key |
CVCDAZZJQWLXHM-UHFFFAOYSA-N |
SMILES |
C1CCN2C(C1)NC(=O)C23CCN(CC3)CCCN4C5=CC=CC=C5CCC6=C4C=C(C=C6)Cl.Cl.Cl |
Canonical SMILES |
C1CCN2C(C1)NC(=O)C23CCN(CC3)CCCN4C5=CC=CC=C5CCC6=C4C=C(C=C6)Cl.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-chloro-5-(3-(2-oxo-1,2,3,5,6,7,8,8a-octahydroimidazo(1,2-a)pyridine-3-spiro-4'-piperidino)propyl)-10,11-dihydro-5H-dibenz(b,f)azepine mosapramine Y 516 Y-516 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-1,3-benzoxazin-4-one](/img/structure/B1676678.png)

